
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione, also known as Menadione, is a synthetic compound that belongs to the family of naphthoquinones. It is widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione is complex and involves several pathways. It is a potent inducer of oxidative stress and can generate reactive oxygen species (ROS) in cells. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione can also inhibit the activity of complex I and complex III of the mitochondrial electron transport chain, leading to the production of ROS. Additionally, 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione can induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis.
Biochemical And Physiological Effects
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has several biochemical and physiological effects on cells. It can induce oxidative stress, DNA damage, and cell cycle arrest. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione can also activate the p53 pathway and induce apoptosis. In addition, 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has been shown to inhibit the growth of various cancer cells and to have antimicrobial activity against several pathogens.
Advantages And Limitations For Lab Experiments
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has several advantages for lab experiments. It is a stable and easily available compound that can be synthesized using various methods. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione is also a potent inducer of oxidative stress and can generate ROS in cells, making it a useful tool for studying the redox status of cells. However, 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the research on 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione. One direction is to investigate its potential as an anticancer agent. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has been shown to inhibit the growth of various cancer cells, and further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another direction is to explore its potential as an antimicrobial agent. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has been shown to have antimicrobial activity against several pathogens, and further studies are needed to determine its mechanism of action and efficacy against other pathogens. Additionally, 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione can be used as a probe to study the redox status of cells and to investigate the mechanism of action of various drugs. Further research is needed to explore its potential applications in these areas.
Conclusion
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione is a synthetic compound that has been extensively used in scientific research due to its unique properties and potential applications. It can be synthesized using various methods and has been studied for its antioxidant, anticancer, and antimicrobial activities. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has several biochemical and physiological effects on cells and can induce oxidative stress, DNA damage, and cell cycle arrest. It has advantages and limitations for lab experiments and has several future directions for research, including its potential as an anticancer and antimicrobial agent and its use as a probe to study the redox status of cells.
Synthesis Methods
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione can be synthesized using various methods, including the oxidation of 2-methoxy-1,4-naphthoquinone and the condensation of 3-acetyl-2,5-dimethoxy-1,4-benzoquinone with 2,4-pentanedione. The most common method is the oxidation of 2-methoxy-1,4-naphthoquinone with potassium permanganate or chromium trioxide.
Scientific Research Applications
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its antioxidant, anticancer, and antimicrobial activities. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has also been used as a probe to study the redox status of cells and to investigate the mechanism of action of various drugs.
properties
CAS RN |
14090-52-9 |
|---|---|
Product Name |
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione |
Molecular Formula |
C14H12O7 |
Molecular Weight |
292.24 g/mol |
IUPAC Name |
3-acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione |
InChI |
InChI=1S/C14H12O7/c1-5(15)8-12(17)9-6(20-2)4-7(21-3)11(16)10(9)14(19)13(8)18/h4,16-17H,1-3H3 |
InChI Key |
DWJPLMXOBLCQRZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C(=C(C=C2OC)OC)O)C(=O)C1=O)O |
Canonical SMILES |
CC(=O)C1=C(C2=C(C(=C(C=C2OC)OC)O)C(=O)C1=O)O |
synonyms |
2-Acetyl-3,5-dihydroxy-6,8-dimethoxy-1,4-naphthoquinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



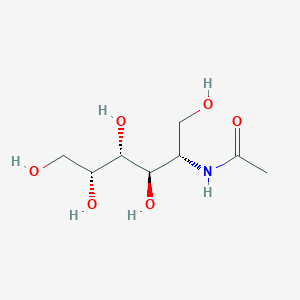
![2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B87387.png)
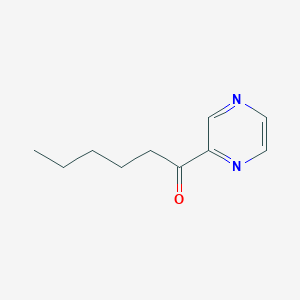
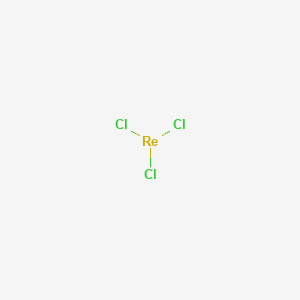
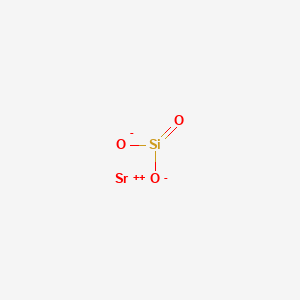
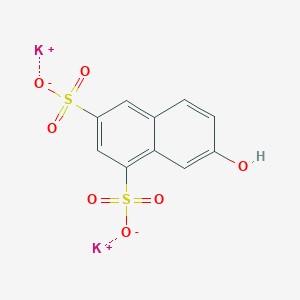

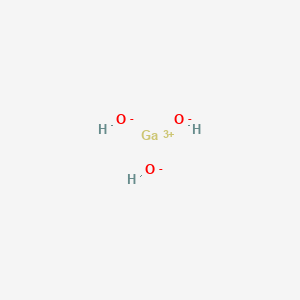
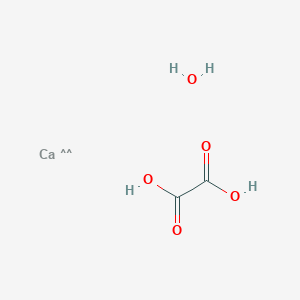
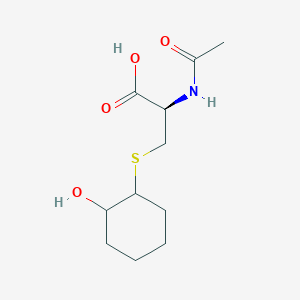
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)


